molecular formula C10H21ClO2S B1595927 1-Decanesulfonyl chloride CAS No. 61652-81-1

1-Decanesulfonyl chloride

Cat. No.: B1595927
CAS No.: 61652-81-1
M. Wt: 240.79 g/mol
InChI Key: WCKKWABZCCKDTN-UHFFFAOYSA-N
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Description

1-Decanesulfonyl chloride is an organic compound with the molecular formula C10H21ClO2S . It is a sulfonyl chloride derivative, characterized by a long alkyl chain attached to a sulfonyl chloride group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Preparation Methods

1-Decanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of decane with sulfur trioxide to form decanesulfonic acid, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound . The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Acetonitrile or other suitable organic solvents.

    Reagents: Thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve continuous flow processes to ensure higher yields and purity. The use of N-chlorosuccinimide in water and acetonitrile has also been reported, providing a high yield of the desired product .

Chemical Reactions Analysis

1-Decanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.

    Oxidation and Reduction: While it is primarily used in substitution reactions, it can also undergo oxidation to form sulfonic acids.

    Hydrolysis: In the presence of water, it hydrolyzes to form decanesulfonic acid and hydrochloric acid.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Acetonitrile, dichloromethane.

    Catalysts: Base catalysts such as pyridine or triethylamine.

The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonyl thiols .

Scientific Research Applications

1-Decanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various sulfonyl-containing compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their properties and functions.

    Medicine: Sulfonamides derived from this compound are used as antibiotics and other therapeutic agents.

    Industry: It is used in the production of surfactants, detergents, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-decanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

1-Decanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

  • 1-Hexanesulfonyl chloride
  • 1-Octanesulfonyl chloride
  • 1-Dodecanesulfonyl chloride

These compounds share similar reactivity patterns but differ in their alkyl chain lengths, which can influence their solubility, reactivity, and applications. The longer the alkyl chain, the more hydrophobic the compound becomes, which can affect its use in different solvents and reactions .

This compound is unique due to its intermediate chain length, providing a balance between reactivity and hydrophobicity, making it versatile for various applications in organic synthesis and industrial processes.

Properties

IUPAC Name

decane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKKWABZCCKDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069483
Record name 1-Decanesulfonyl chloride
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Molecular Weight

240.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61652-81-1
Record name 1-Decanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61652-81-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanesulfonyl chloride
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Record name 1-Decanesulfonyl chloride
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Record name 1-Decanesulfonyl chloride
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Record name 1-Decanesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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